GSK143
Overview
Description
GSK143 is a synthetic organic compound known for its potent, selective, and orally active inhibition of spleen tyrosine kinase (SYK). It has favorable physicochemical properties, including good aqueous solubility . This compound is also referred to as compound 20 in some scientific literature .
Biochemical Analysis
Biochemical Properties
“GSK143” plays a crucial role in biochemical reactions, particularly as a potent and selective SYK inhibitor . It interacts with a variety of enzymes and proteins, including the spleen tyrosine kinase (SYK) and the extracellular signal-regulated kinase (Erk) . The nature of these interactions primarily involves the inhibition of these kinases, thereby affecting various biochemical pathways .
Cellular Effects
“this compound” has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting SYK, which in turn impacts cell signaling pathways and gene expression . Additionally, “this compound” affects cellular metabolism by altering the activity of key enzymes involved in these processes .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding interactions with biomolecules, particularly SYK . By inhibiting SYK, “this compound” can exert its effects at the molecular level, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “this compound” change over time. It has been observed that “this compound” has good stability and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of “this compound” vary with different dosages in animal models. While specific threshold effects have not been reported, it has been noted that “this compound” demonstrates in vivo efficacy in animal inflammatory disease models .
Metabolic Pathways
“this compound” is involved in several metabolic pathways, interacting with various enzymes and cofactors. While specific metabolic flux or metabolite level changes have not been reported, the inhibition of SYK by “this compound” can impact multiple metabolic pathways .
Transport and Distribution
The transport and distribution of “this compound” within cells and tissues have not been fully elucidated. Given its role as a SYK inhibitor, it is likely that “this compound” interacts with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of “this compound” is not well-defined. Given its molecular targets and mechanism of action, it is likely that “this compound” is localized to areas of the cell where SYK and other target proteins are present .
Preparation Methods
The synthesis of GSK143 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are designed to optimize the synthesis process, ensuring scalability and cost-effectiveness. These methods may include continuous flow chemistry and automated synthesis techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
GSK143 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GSK143 has a wide range of scientific research applications:
Mechanism of Action
GSK143 exerts its effects by selectively inhibiting spleen tyrosine kinase. This inhibition prevents the phosphorylation of downstream targets, such as extracellular signal-regulated kinases (Erk), which are involved in cell signaling pathways. By blocking these pathways, this compound reduces inflammation and prevents the recruitment of immune cells to sites of inflammation .
Comparison with Similar Compounds
GSK143 is unique due to its high selectivity and potency as a spleen tyrosine kinase inhibitor. Similar compounds include:
Fostamatinib: Another spleen tyrosine kinase inhibitor used in the treatment of autoimmune diseases.
Entospletinib: A selective spleen tyrosine kinase inhibitor with applications in hematological malignancies.
Cerdulatinib: A dual inhibitor of spleen tyrosine kinase and janus kinase, used in the treatment of lymphomas.
Compared to these compounds, this compound offers a favorable selectivity profile and good oral bioavailability, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPYMFSSFLOJPH-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for GSK143?
A: this compound is a highly selective inhibitor of spleen tyrosine kinase (Syk). [] Syk is a crucial enzyme involved in signaling pathways downstream of various immune receptors, including the B cell receptor and Fc receptors. By inhibiting Syk, this compound disrupts these signaling cascades, ultimately leading to reduced activation of immune cells like mast cells and macrophages. [, ]
Q2: How effective is this compound in treating postoperative ileus (POI) in preclinical models?
A: In a mouse model of POI, this compound significantly improved gastrointestinal transit compared to controls, indicating a reduction in POI severity. [] This improvement was accompanied by reduced inflammation and immune cell infiltration in the intestinal muscularis. [] This suggests that this compound's anti-inflammatory effects, mediated by Syk inhibition, may be beneficial in treating POI.
Q3: Does this compound have any therapeutic potential in managing asthma?
A: Research suggests that this compound could be beneficial in managing asthma, particularly neutrophilic asthma. In a chronic house dust mite (HDM)-induced allergic airways inflammation model, this compound effectively reduced airway hyperresponsiveness (AHR) to methacholine. [, ] This effect was linked to decreased neutrophil recruitment and reduced expression of inflammatory mediators like IL-17 and CXCL-1 in the lungs. []
Q4: What is the impact of this compound on mast cell activity?
A: this compound effectively blocks mast cell degranulation. In vitro studies showed that this compound, in a concentration-dependent manner, inhibited the release of β-hexosaminidase from peritoneal mast cells (PMCs) stimulated by substance P and trinitrophenyl. [] This inhibition of mast cell degranulation likely contributes to the anti-inflammatory effects observed in the POI mouse model.
Q5: Are there any known off-target effects or safety concerns associated with this compound?
A5: While the provided research highlights the efficacy and potential therapeutic applications of this compound, it primarily focuses on its preclinical development. Therefore, comprehensive data regarding long-term safety, toxicity, and potential off-target effects in humans is limited within these studies. Further research, including clinical trials, is necessary to fully elucidate the safety profile of this compound for therapeutic use in humans.
Q6: What is the significance of this compound's selectivity for Syk?
A: this compound's high selectivity for Syk is crucial for its therapeutic potential. [] By selectively targeting Syk, this compound minimizes the risk of off-target effects that may arise from inhibiting other kinases involved in essential cellular processes. This selectivity increases the likelihood of a favorable safety profile and reduces the chance of unwanted side effects.
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